molecular formula C8H11F3O2 B176257 4-Butoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 120407-73-0

4-Butoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B176257
CAS No.: 120407-73-0
M. Wt: 196.17 g/mol
InChI Key: JMCLSTURONLRIB-GQCTYLIASA-N
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Description

Contextualization within Enone Chemistry and Fluorinated Organic Compounds

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is classified as an enone, a type of organic compound that contains both an alkene and a ketone functional group. The defining feature of an enone is the conjugation of the C=C double bond with the C=O double bond of the carbonyl group. This conjugation results in a delocalized π-electron system, which significantly influences the molecule's reactivity. fiveable.mewikipedia.org The presence of the butoxy group at the β-position and a trifluoromethyl group at the α-position to the carbonyl further refines its chemical behavior.

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is a particularly potent electron-withdrawing group, which enhances the electrophilicity of the enone system. sinocurechem.com This makes this compound and its analogues susceptible to a variety of nucleophilic attacks, rendering them useful as building blocks in the synthesis of more complex molecules. sinocurechem.comchemicalbook.com

Significance of Trifluoromethyl Ketones and Enones in Contemporary Organic Synthesis Research

Trifluoromethyl ketones and enones are highly significant in modern organic synthesis due to the unique properties conferred by the trifluoromethyl group. The introduction of a -CF3 group can increase a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. sinocurechem.com Consequently, trifluoromethylated compounds are prevalent in pharmaceuticals and agrochemicals. rsc.org

β-Trifluoromethylated enones, such as this compound, are particularly valuable as synthetic intermediates. rsc.org They serve as versatile synthons for the construction of various trifluoromethyl-containing heterocyclic compounds like pyrazoles and pyridines. sinocurechem.com The reactivity of the enone system allows for a range of transformations, including conjugate additions and cycloadditions, providing access to a diverse array of fluorinated molecules. wikipedia.orgchemicalbook.com

Historical Development and Initial Academic Interest in this compound

The initial academic interest in compounds like this compound stemmed from the broader exploration of fluorinated organic compounds and their potential applications. While specific historical details for the butoxy derivative are not extensively documented in readily available literature, the development of its close analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), provides valuable context.

General synthetic routes to 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones have been developed, often involving the reaction of a vinyl ether with a trifluoroacetylating agent. These methods have been refined over time to improve efficiency and safety. The primary academic interest in these compounds has been their utility as versatile building blocks in organic synthesis, particularly for creating complex fluorinated molecules with potential biological activity.

Interactive Data Tables

Below are tables detailing the general properties and reactivity of β-alkoxy-α,β-unsaturated trifluoromethyl ketones, with specific data provided for the closely related 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a representative example, due to the limited availability of specific data for the butoxy derivative in the searched literature.

Table 1: General Properties of β-Alkoxy-α,β-unsaturated Trifluoromethyl Ketones

PropertyGeneral DescriptionRepresentative Data (ETFBO)
Molecular Formula CnH2n-1F3O2C6H7F3O2 sigmaaldrich.com
Appearance Colorless to yellow liquidColorless to yellow liquid sigmaaldrich.com
Reactivity Electrophilic at both the carbonyl carbon and the β-carbonSusceptible to nucleophilic attack chemicalbook.com
Solubility Generally soluble in organic solventsSoluble in organic solvents sinocurechem.com

Table 2: Reactivity of β-Alkoxy-α,β-unsaturated Trifluoromethyl Ketones

Reaction TypeDescription
Conjugate Addition Nucleophiles can add to the β-carbon of the enone system. wikipedia.org
Cycloaddition Can participate in [4+2] cycloaddition reactions. chemicalbook.com
Substitution The alkoxy group can be substituted by other nucleophiles. chemicalbook.com

Properties

IUPAC Name

(E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-2-3-5-13-6-4-7(12)8(9,10)11/h4,6H,2-3,5H2,1H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCLSTURONLRIB-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC=CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCO/C=C/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-78-4, 120407-73-0
Record name (3E)-4-butoxy-1,1,1-trifluorobut-3-en-2-one
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Record name 4-Butoxy-1,1,1-trifluoro-3-buten-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One

Established Synthetic Pathways for 4-Butoxy-1,1,1-trifluorobut-3-en-2-one

The creation of this compound is principally achieved through the reaction of a trifluoroacetylating agent with butyl vinyl ether. This can be described through the lens of trifluoroacetylation and condensation reactions.

Trifluoroacetylation of Vinylic Ethers

Trifluoroacetylation of a vinylic ether stands as the most direct method for synthesizing 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones. In this pathway, butyl vinyl ether, which is a highly reactive monomer due to the influence of its alkoxy group, serves as the key precursor. chemicalbook.com The reaction involves introducing a trifluoroacetyl group (CF₃CO-) onto the vinyl ether. The most common and effective reagent for this transformation is trifluoroacetic anhydride (B1165640) (TFAA).

The general reaction for the ethoxy analogue involves combining ethyl vinyl ether with trifluoroacetic anhydride, often in the presence of a base and a suitable solvent. google.com By analogy, substituting ethyl vinyl ether with butyl vinyl ether directly leads to the formation of the target compound, this compound.

Condensation Reactions Involving Butyl Vinyl Ether Precursors

This pathway is fundamentally a description of the same chemical transformation as trifluoroacetylation but is viewed from the perspective of a condensation reaction. Here, two smaller molecules, butyl vinyl ether and trifluoroacetic anhydride, combine to form the larger enone molecule, with the concurrent elimination of a small molecule, trifluoroacetic acid.

The carbon-carbon double bond in butyl vinyl ether is electron-rich and chemically active, making it susceptible to attack by the highly electrophilic carbonyl carbon of the trifluoroacetic anhydride. chemicalbook.com This reaction effectively "condenses" the two precursor molecules.

Table 1: Key Components in the Synthesis of this compound
Component RoleChemical CompoundSignificance
Alkoxyvinyl PrecursorButyl Vinyl EtherProvides the butoxy-vinyl backbone of the final product.
Acylating AgentTrifluoroacetic Anhydride (TFAA)Serves as the source for the trifluoromethyl keto group (-COCF₃).
ProductThis compoundThe target fluorinated enone.

Mechanistic Investigations of this compound Formation

The mechanism of this synthesis involves nucleophilic attack by the vinyl ether on the acylating agent, a process influenced significantly by the choice of reagents and catalysts.

Role of Acid Anhydrides in Enone Synthesis

Trifluoroacetic anhydride (TFAA) is the key electrophile in this synthesis. Its role is to provide the trifluoroacetyl moiety that is incorporated into the final product. The high electrophilicity of the carbonyl carbons in TFAA is enhanced by the strong electron-withdrawing nature of the two adjacent trifluoromethyl groups. This makes it highly reactive towards nucleophiles like butyl vinyl ether. The reaction is a nucleophilic acyl substitution where the vinyl ether attacks one of the carbonyl groups of TFAA, leading to the formation of a tetrahedral intermediate which then collapses to form the product and a trifluoroacetate (B77799) leaving group.

Catalyst Systems and Reaction Conditions

The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), and an inert solvent like dichloromethane (B109758) at controlled, often low, temperatures. google.comstackexchange.com

Base (e.g., Pyridine): The role of the base is twofold. Firstly, it acts as a scavenger for the acidic byproduct (trifluoroacetic acid) generated during the reaction, which helps to drive the equilibrium towards the products. doubtnut.com Secondly, pyridine can act as a nucleophilic catalyst. stackexchange.comvedantu.comechemi.com It can react with the trifluoroacetic anhydride to form a highly reactive N-trifluoroacetylpyridinium intermediate. This intermediate is even more electrophilic than TFAA itself, thus accelerating the rate of acylation of the vinyl ether. echemi.comreddit.com

Reaction Conditions: Maintaining a low temperature (e.g., -5°C to 0°C) is often crucial to control the reactivity and prevent undesired side reactions, such as the polymerization of the butyl vinyl ether, which can be initiated by acids. google.comresearchgate.net

Table 2: Influence of Reaction Components and Conditions
FactorRole / ConditionImpact on Synthesis
SolventInert (e.g., Dichloromethane)Provides a medium for the reaction without participating in it. stackexchange.com
BasePyridine or TriethylamineActs as an acid scavenger and potential nucleophilic catalyst. google.comvedantu.com
TemperatureLow (e.g., -5°C to 0°C)Controls reaction rate and minimizes side reactions like polymerization. google.com

Advanced Synthetic Strategies and Optimization for this compound

Optimization of the synthesis focuses on maximizing the yield and purity of the final product while ensuring process safety and efficiency. Key parameters for optimization include the stoichiometry of reactants, the choice of base, and the implementation of advanced process technologies.

A significant advancement in the synthesis of the analogous ethoxy compound, which is directly applicable here, is the development of continuous flow processes. google.com A continuous synthesis method where butyl vinyl ether, a base like triethylamine, and trifluoroacetic anhydride are continuously fed into a reactor offers several advantages over traditional batch production. This approach allows for precise control over reaction parameters, enhances heat transfer and safety, and can significantly increase throughput and efficiency. google.com The product can be extracted continuously as it is formed, which is particularly beneficial for chemically unstable products. google.com

Optimization within either batch or flow synthesis involves fine-tuning the variables to suppress side reactions.

Table 3: Parameters for Synthetic Optimization
ParameterObjectiveStrategy
Reactant StoichiometryEnsure complete conversion of the limiting reagent.Careful control of the molar ratios of butyl vinyl ether, TFAA, and base.
Reaction TimeMaximize product formation while minimizing degradation.Monitoring the reaction progress using techniques like GC or TLC.
Choice of BaseImprove reaction rate and yield.Comparing bases like pyridine vs. triethylamine for catalytic efficiency and ease of removal.
Process TechnologyIncrease efficiency, safety, and scalability.Implementing continuous flow reactors instead of traditional batch setups. google.com

Stereoselective Approaches to Enone Derivatives

The synthesis of α,β-unsaturated ketones with a trifluoromethyl group is a significant area of research, as these compounds are valuable building blocks for more complex, biologically active molecules. thieme-connect.com The inherent geometry of the double bond in this compound and its analogs is a key aspect of its stereochemistry.

The reaction between trifluoroacetic anhydride and alkyl vinyl ethers, such as ethyl vinyl ether, to produce the corresponding 4-alkoxy-1,1,1-trifluoro-3-buten-2-one proceeds stereospecifically, yielding predominantly the (E)-isomer. thieme-connect.com This stereospecificity is a crucial feature of this synthetic route. The utilization of organometallic reagents has also been explored as an efficient pathway for preparing some trifluoromethyl enones. thieme-connect.com While these methods can offer high regioselectivity, the stereoselectivity can be variable. thieme-connect.com

Furthermore, β-trifluoromethylated enones are recognized as important synthons in asymmetric catalysis. rsc.org They serve as key starting materials for a variety of catalytic transformations that lead to the synthesis of optically active compounds containing the vital trifluoromethyl motif. rsc.org Organocatalysis, for instance, has been successfully employed in diastereo- and enantioselective oxa-hetero-Diels–Alder reactions of enones with ketones to produce trifluoromethyl-substituted tetrahydropyrans. rsc.org This highlights a broader strategy where, while the initial synthesis of the enone itself establishes the E/Z geometry, subsequent reactions are employed to introduce chirality and control stereochemistry at other positions in the molecule.

Table 1: Stereoselective Approaches for Trifluoromethylated Enone Derivatives

Method Description Key Outcome
Reaction with Vinyl Ethers Reaction of trifluoroacetic anhydride or trifluoroacetyl halide with an alkyl vinyl ether. google.comthieme-connect.com The reaction proceeds stereospecifically, primarily forming the (E)-isomer of the resulting enone. thieme-connect.com
Organometallic Reagents Utilization of organometallic reagents to synthesize trifluoromethyl enones. thieme-connect.com Can provide high regioselectivity, but stereoselectivity may vary. thieme-connect.com
Asymmetric Catalysis Use of β-trifluoromethylated enones as substrates in catalytic asymmetric transformations. rsc.org Enables the synthesis of various optically active compounds containing a CF3 group. rsc.org

| Organocatalytic Cycloaddition | Diastereo- and enantioselective oxa-hetero-Diels–Alder reactions catalyzed by amine-based systems. rsc.org | Produces complex chiral molecules like trifluoromethyl-substituted tetrahydropyranones with high stereoselectivity. rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which encourage the development of environmentally benign chemical processes, are increasingly being applied to organofluorine chemistry. dovepress.com The goal is to create methods that are efficient, selective, and reduce the use and generation of hazardous substances. dovepress.comrsc.org

A common method for synthesizing the analogous compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), involves the reaction of trifluoroacetyl chloride with ethyl vinyl ether in the presence of an organic base like pyridine. While effective, this process presents environmental and purification challenges. Pyridine is toxic and can be difficult to remove completely from the final product, potentially causing degradation during solvent evaporation. google.com

A significant green improvement involves replacing pyridine with alternative organic bases such as N-methylmorpholine or N-methylimidazole. google.com This substitution offers several advantages:

Improved Product Quality: These alternative bases and their resulting salts are more easily removed by washing with water during the post-treatment process. google.com

Reduced Environmental Pollution: N-methylmorpholine and N-methylimidazole are considered more environmentally friendly alternatives to pyridine. google.com

Enhanced Stability: By effectively removing the base, the problem of product degradation during the final purification steps is mitigated. google.com

This approach aligns with the core tenets of green chemistry by minimizing waste and avoiding toxic reagents. The broader context of green fluorine chemistry also emphasizes the development of processes that are more atom-economical and employ less hazardous reagents than traditional methods, which sometimes use substances like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF). dovepress.com The development of safe, low-cost, and scalable synthetic protocols is a key objective in modern chemical manufacturing. sciencedaily.comeurekalert.org

Table 2: Green Chemistry Improvements in Alkoxy-trifluorobutenone Synthesis

Principle Traditional Method (using Pyridine) Green Alternative (e.g., N-Methylmorpholine)
Reagent Choice Uses pyridine, a toxic and hard-to-remove base. google.com Employs less hazardous bases like N-methylmorpholine or N-methylimidazole. google.com
Process Efficiency Residual pyridine can cause product degradation during purification. google.com Easier removal of the alternative base leads to higher product stability and quality. google.com

| Waste & Pollution | Generates waste that is more difficult to handle and poses greater environmental concern. google.com | Produces byproducts that are more easily removed by simple washing, reducing pollution. google.com |

Chemical Reactivity and Mechanistic Pathways of 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One

Reactivity Profile of the Trifluoromethyl Ketone Moiety

The trifluoromethyl group (CF3) is a powerful electron-withdrawing group, which significantly influences the reactivity of the adjacent ketone. This strong inductive effect renders the carbonyl carbon highly electrophilic. nih.gov Consequently, the trifluoromethyl ketone moiety in 4-Butoxy-1,1,1-trifluorobut-3-en-2-one is highly susceptible to nucleophilic attack. nih.govnih.gov

The high electrophilicity of the carbonyl carbon is a key factor in many of the reactions this compound undergoes. nih.gov For instance, it readily forms hemiketals or hemithioketals upon interaction with hydroxyl or thiol groups, respectively. nih.gov This enhanced reactivity is a hallmark of trifluoromethyl ketones and sets them apart from their non-fluorinated analogs. nih.gov

Reactivity of the Electron-Rich Butoxyvinyl System

In contrast to the electron-withdrawing nature of the trifluoromethyl ketone, the butoxy group attached to the vinyl system acts as an electron-donating group (EDG). studypug.com Through resonance, the oxygen atom of the butoxy group can donate a lone pair of electrons into the π-system of the double bond. stackexchange.com This electron donation increases the electron density of the carbon-carbon double bond, making it more nucleophilic. studypug.com

This electron-donating effect influences the regioselectivity of certain reactions. The increased electron density on the β-carbon of the enone system can direct the attack of electrophiles to this position. The interplay between the electron-donating butoxy group and the electron-withdrawing trifluoromethyl ketone creates a polarized molecule with distinct reactive sites.

Nucleophilic Addition Reactions to the α,β-Unsaturated Ketone

The presence of the α,β-unsaturated ketone system allows for two primary modes of nucleophilic attack: 1,4-conjugate addition and 1,2-addition. rsc.orgresearchgate.net The specific pathway taken often depends on the nature of the nucleophile and the reaction conditions.

1,4-Conjugate Additions

In many cases, soft nucleophiles preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon of the enone system. researchgate.netacs.org This is facilitated by the electron-withdrawing effect of the trifluoromethyl ketone, which polarizes the double bond and makes the β-carbon electrophilic. For instance, the reaction of β-trifluoromethyl α,β-unsaturated ketones with enamines proceeds via a 1,4-addition mechanism. researchgate.net Similarly, organoboranes have been shown to add to the β-position of trifluoromethylated enones. researchgate.net The use of high pressure can also promote the 1,4-addition of malonates to sterically hindered β,β-disubstituted β-trifluoromethyl enones. acs.org

1,2-Additions

Hard nucleophiles, such as organozinc compounds, tend to attack the highly electrophilic carbonyl carbon directly in a 1,2-addition reaction. chemicalbook.comresearchgate.net This leads to the formation of an alcohol after workup. The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), a close analog of the title compound, with organozinc reagents yields products resulting from 1,2-addition to the carbonyl group. chemicalbook.com The choice between 1,2- and 1,4-addition can often be controlled by the choice of the nucleophile and reaction conditions. For example, while organozinc compounds give 1,2-addition products with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, phenylmagnesium bromide leads to substitution of the ethoxy group. chemicalbook.comresearchgate.net

Cycloaddition Reactions and Pericyclic Processes

The conjugated π-system of this compound makes it a suitable substrate for cycloaddition reactions, a class of pericyclic reactions. wikipedia.orglibretexts.org These reactions involve the concerted reorganization of electrons through a cyclic transition state and are powerful tools for the construction of cyclic molecules. msu.eduudel.eduutdallas.edu

Specifically, β-fluoroalkylated enones can act as dienophiles in Diels-Alder reactions, which are [4+2] cycloadditions between a conjugated diene and an alkene. wikipedia.orgacs.orgorganic-chemistry.org The electron-withdrawing trifluoromethyl group enhances the dienophilic character of the double bond, facilitating the reaction. organic-chemistry.org For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one undergoes a [4+2] cycloaddition with triethyl phosphite (B83602) upon heating. chemicalbook.comresearchgate.net Organocatalytic oxa-hetero-Diels-Alder reactions between enones and aryl trifluoromethyl ketones have also been reported, leading to trifluoromethyl-substituted tetrahydropyrans. rsc.org

Electrophilic Reactions and Functional Group Transformations

While the primary reactivity of this compound is dominated by nucleophilic additions, electrophilic reactions are also possible. The butoxyvinyl system, being electron-rich, can react with electrophiles.

Furthermore, the compound can undergo various functional group transformations. For instance, the ketone moiety can be targeted for reactions such as trifluoromethoxylation. nih.gov The synthesis of α-trifluoromethyl ketones can be achieved through methods like the copper-catalyzed trifluoromethylation of silyl (B83357) enol ethers using electrophilic trifluoromethylating agents. acs.org Electrophilic trifluoromethylation of β-ketoesters and silyl enol ethers can also be accomplished using specific reagents. acs.org Copper-catalyzed electrophilic trifluoromethylation of carbonyl compounds, including enones, provides another route to introduce the CF3 group. rsc.org The development of methods for the formal hydroperfluoroalkylation of enones has also been reported. nih.gov

The versatility of this compound and its analogs is further demonstrated by their use in the synthesis of various trifluoromethyl-substituted heterocycles. semanticscholar.org

Rearrangement Reactions Involving the Enone Framework

The enone framework of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones serves as a versatile scaffold for various transformations that can be classified as rearrangement reactions, particularly those leading to the formation of new heterocyclic systems. These reactions often proceed through a sequence of addition, elimination, and cyclization steps, effectively rearranging the initial linear enone structure into a cyclic one.

One of the most prominent applications of these enones is in the synthesis of trifluoromethyl-substituted pyrazoles. The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) with hydrazine (B178648) derivatives, for instance, leads to the formation of pyrazole (B372694) rings. This transformation involves an initial Michael addition of the hydrazine to the β-position of the enone, followed by an intramolecular cyclization and subsequent elimination of ethanol (B145695) and water to yield the aromatic pyrazole ring. This process represents a significant rearrangement of the original acyclic enone into a stable heterocyclic system.

Furthermore, these enones can participate in cycloaddition reactions. For example, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite upon heating has been reported to yield a [4+2] cycloaddition product, a 2,2,2-triethoxy-2,3-dihydro-3-ethoxy-5-trifluoromethyl-1,2λ⁵-oxaphospholene. nih.govsigmaaldrich.com Subsequent hydrolysis of this cycloadduct leads to a rearranged product, a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ⁵-oxaphospholen. nih.govsigmaaldrich.com This reaction sequence demonstrates the utility of the enone as a four-carbon building block in constructing new ring systems through a rearrangement of its initial structure.

While direct evidence for classical intramolecular rearrangements like the Claisen or Cope rearrangement on the butoxy- or ethoxy-vinyl ether moiety of these specific enones is not prevalent in the literature, the general reactivity of vinyl ethers suggests that under appropriate thermal or catalytic conditions, such rearrangements could potentially be induced.

The following table summarizes representative reactions that involve a rearrangement of the enone framework, primarily based on studies of the ethoxy analog.

Reaction TypeReactant(s)Reagent/ConditionsProduct TypeRef.
Pyrazole Synthesis4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, HydrazineHeatTrifluoromethyl-substituted pyrazole
[4+2] Cycloaddition4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, Triethyl phosphiteHeatDihydro-oxaphospholene derivative nih.govsigmaaldrich.com

Stereochemical Control and Diastereoselectivity in this compound Reactions

The stereochemical outcome of reactions involving 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical and agrochemical applications. The planar enone structure presents two faces for nucleophilic attack, and the stereochemistry of the double bond (typically E) can influence the facial selectivity of reactions at the carbonyl carbon and the β-carbon.

Asymmetric catalysis has been a key strategy to achieve stereochemical control in reactions of β-trifluoromethylated enones. rsc.org For instance, N-heterocyclic carbene (NHC)-catalyzed formal Diels-Alder reactions of β-trifluoromethyl enones with α-aroyloxyaldehydes have been shown to produce dihydropyranones with high stereospecificity. The stereochemistry of the starting enone (E- or Z-isomer) dictates the stereochemical outcome of the product. chempedia.info

The nature of the alkoxy group (butoxy vs. ethoxy) can exert a steric influence on the transition state of a reaction, potentially affecting the diastereoselectivity. The bulkier butoxy group might lead to a higher degree of facial shielding compared to the ethoxy group, which could be exploited to enhance stereochemical control in certain reactions.

The table below provides examples of reactions where stereochemical control is a key feature, drawn from studies on related trifluoromethylated enones.

Reaction TypeSubstrateCatalyst/ReagentProductStereochemical OutcomeRef.
Formal Diels-Alderβ-Trifluoromethyl enone, α-AroyloxyaldehydeChiral N-Heterocyclic CarbeneDihydropyranoneHigh stereospecificity (syn- or anti-) chempedia.info
Michael AdditionArylidenemalonate, CurcuminKOH, TBABSubstituted cyclohexanoneComplete diastereoselectivity beilstein-journals.org

Synthetic Utility of 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One As a Versatile Organic Building Block

Precursor for Fluorine-Containing Heterocycles

4-Butoxy-1,1,1-trifluorobut-3-en-2-one is an excellent starting material for the synthesis of various fluorine-containing heterocycles, which are of significant interest in medicinal and agricultural chemistry due to their enhanced biological activities. The trifluoromethyl group can improve metabolic stability and binding affinity of the final compounds.

The general strategy for the synthesis of these heterocycles involves the reaction of this compound with binucleophilic reagents. The reaction typically proceeds via an initial nucleophilic attack at the carbon atom of the enol ether, followed by an intramolecular cyclization and dehydration.

Examples of Heterocycle Synthesis:

HeterocycleReagentReaction ConditionsReference
PyrazolesHydrazine (B178648) derivativesAcidic or basic catalysis innospk.comresearchgate.net
ThiophenesLawesson's reagent or P4S10Heating in an inert solvent semanticscholar.orgresearchgate.net
FuransAcid-catalyzed cyclization of intermediatesVaries depending on the specific substrate semanticscholar.orgresearchgate.net
PyrrolesPrimary aminesTypically requires heating semanticscholar.orgresearchgate.net
PiperazinesEthylenediamineDirect condensation semanticscholar.orgresearchgate.net
PyrimidinesAmidines or ureaAcid or base catalysis researchgate.net
IsoxazolesHydroxylamineReaction with the enone system researchgate.net

This reactivity allows for the construction of a diverse library of trifluoromethyl-substituted heterocyclic compounds from a single, readily available starting material.

Application in the Synthesis of Trifluoromethylated Alkenes and Alkanes

The enone moiety of this compound can be manipulated to produce trifluoromethylated alkenes and alkanes. These transformations are valuable for introducing the trifluoromethyl group into aliphatic systems.

Synthesis of Trifluoromethylated Alkenes:

Trifluoromethylated alkenes can be synthesized through various reactions, including:

Wittig-type reactions: Reaction of the ketone with phosphorus ylides can introduce a new carbon-carbon double bond.

Horner-Wadsworth-Emmons reaction: This reaction, using phosphonate carbanions, is a common method for the stereoselective synthesis of alkenes.

Nucleophilic substitution: The butoxy group can be displaced by various nucleophiles under appropriate conditions to yield substituted trifluoromethylated alkenes.

Synthesis of Trifluoromethylated Alkanes:

The double bond and the ketone functionality of this compound can be reduced to yield trifluoromethylated alkanes.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), both the double bond and the ketone can be reduced.

Hydride Reduction: Reagents like sodium borohydride (NaBH4) can selectively reduce the ketone to an alcohol, which can then be further deoxygenated. The double bond can be reduced in a separate step or concurrently, depending on the chosen reagents and reaction conditions.

Role in the Construction of Complex Organic Molecules

The versatile reactivity of this compound makes it a useful tool in the assembly of more complex organic structures.

In fragment-based drug discovery, small molecular fragments are identified that bind to a biological target, and these fragments are then grown or linked together to create more potent lead compounds. The trifluoromethyl group is a desirable feature in these fragments due to its ability to enhance binding affinity and metabolic stability. This compound can serve as a trifluoromethyl-containing fragment that can be elaborated through reactions at its enone functionality. The butoxy group can be readily displaced by nucleophiles, allowing for the attachment of other molecular fragments.

In linker chemistry, bifunctional molecules are used to connect two or more other molecules. For example, in antibody-drug conjugates (ADCs), a linker connects a cytotoxic drug to an antibody. The reactivity of this compound allows it to be incorporated into linker structures. For instance, the enone can react with a nucleophilic group on one molecule, while the butoxy group can be modified or replaced to provide a point of attachment for a second molecule. The presence of the trifluoromethyl group in the linker can also influence the physicochemical properties of the final conjugate.

Derivatization to Related Fluorinated Enones

The butoxy group in this compound is a good leaving group, which allows for the synthesis of a variety of other fluorinated enones through nucleophilic substitution reactions. This further extends the synthetic utility of the parent compound.

Examples of Derivatization Reactions:

NucleophileProduct
Other alcohols (e.g., methanol, isopropanol)4-alkoxy-1,1,1-trifluorobut-3-en-2-ones
Thiols4-alkylthio-1,1,1-trifluorobut-3-en-2-ones
Amines4-amino-1,1,1-trifluorobut-3-en-2-ones
Carbon nucleophiles (e.g., Grignard reagents, organolithiums)4-alkyl/aryl-1,1,1-trifluorobut-3-en-2-ones

These derivatization reactions significantly expand the range of trifluoromethylated building blocks that can be accessed from a common precursor, allowing for the fine-tuning of steric and electronic properties for specific synthetic targets.

Advanced Spectroscopic and Structural Elucidation of 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of its stereochemistry and conformational preferences can be established. The compound can exist as E and Z isomers, and NMR spectroscopy provides the means to distinguish between them.

¹H NMR spectroscopy is fundamental in assigning the protons within the butoxy group and the vinylic protons. The protons of the n-butoxy group are expected to appear in the upfield region of the spectrum, with the terminal methyl group exhibiting a triplet, and the three methylene (B1212753) groups appearing as multiplets. The chemical shifts of the vinylic protons are particularly informative for assigning the stereochemistry. In the case of related β-alkoxy-α,β-unsaturated ketones, the relative chemical shifts of the two vinylic protons and their coupling constant (J-value) are diagnostic for the E/Z configuration.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The carbonyl carbon and the carbons of the C=C double bond are expected to resonate in the downfield region. The trifluoromethyl group significantly influences the chemical shift of the adjacent carbonyl carbon and the C-2 carbon through its strong electron-withdrawing effect.

¹⁹F NMR spectroscopy is a powerful technique for probing the environment of the trifluoromethyl group. The chemical shift of the CF₃ group in trifluoromethyl ketones is sensitive to the electronic environment and the tautomeric form of the molecule. For α,β-unsaturated trifluoromethyl ketones, a single resonance for the -CF₃ group is typically observed in the range of -76 to -78 ppm. dovepress.com The presence of different conformers or tautomers in solution could lead to the observation of multiple ¹⁹F signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (E/Z isomers)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-35.5 - 6.0 (d)95 - 105
H-47.5 - 8.0 (d)160 - 170
O-CH₂-CH₂-CH₂-CH₃3.8 - 4.2 (t)65 - 75
O-CH₂-CH₂-CH₂-CH₃1.6 - 1.8 (m)30 - 35
O-CH₂-CH₂-CH₂-CH₃1.3 - 1.5 (m)18 - 22
O-CH₂-CH₂-CH₂-CH₃0.9 - 1.0 (t)13 - 15
C-1 (CF₃)-115 - 120 (q, ¹JCF)
C-2 (C=O)-180 - 190 (q, ²JCF)

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and isomeric form. d = doublet, t = triplet, m = multiplet, q = quartet.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways under ionization. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, which can be considered a molecular fingerprint.

The molecular ion peak (M⁺) is expected, confirming the compound's molecular weight. The fragmentation of β-alkoxy-α,β-unsaturated ketones is often characterized by several key cleavage patterns. A prominent fragmentation pathway for ketones is the α-cleavage, the breaking of the bond adjacent to the carbonyl group. In this case, the loss of the trifluoromethyl radical (•CF₃) or the butoxyvinyl radical is possible. Another common fragmentation for esters and ethers is the cleavage of the C-O bond. For this compound, this would involve the loss of a butoxy radical or a butene molecule through a rearrangement.

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. In the case of the butoxy group, a rearrangement involving the transfer of a hydrogen atom from the butyl chain to the carbonyl oxygen can lead to the elimination of a neutral butene molecule.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
M⁺[C₈H₁₁F₃O₂]⁺Molecular Ion
M - 29[C₇H₈F₃O]⁺Loss of •C₂H₅
M - 43[C₆H₆F₃O]⁺Loss of •C₃H₇
M - 57[C₄H₂F₃O₂]⁺Loss of butene (C₄H₈) via McLafferty rearrangement
M - 69[C₇H₁₁O₂]⁺Loss of •CF₃
M - 73[C₄H₂F₃O]⁺Loss of •OC₄H₉

Note: The relative intensities of these fragments will depend on the ionization conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying the strong absorption bands of the carbonyl (C=O) group and the C-O and C-F bonds. The C=O stretching vibration in α,β-unsaturated ketones typically appears in the region of 1650-1700 cm⁻¹. The C=C stretching vibration is also expected in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the butoxy group will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorptions, usually in the 1100-1300 cm⁻¹ range. nih.gov

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The C=C double bond, which may show a weak band in the IR spectrum, often produces a strong signal in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
C=OStretch1650 - 1700IR (strong), Raman (medium)
C=CStretch1600 - 1650IR (medium), Raman (strong)
C-F (CF₃)Stretch1100 - 1300IR (strong), Raman (medium)
C-O (ether)Stretch1000 - 1300IR (strong), Raman (weak)
C-H (alkane)Stretch2850 - 3000IR (medium), Raman (medium)
C-H (vinyl)Stretch3000 - 3100IR (medium), Raman (medium)

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

For instance, the crystal structure of a related derivative, 4-[4-(Benzyloxy)phenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one, reveals that the molecule exists in the enol form in the solid state. dovepress.com This structure is stabilized by a strong intramolecular O-H···O hydrogen bond. The trifluoromethyl group in this derivative was found to be disordered. Such studies on derivatives provide valuable insights into the preferred tautomeric forms and conformational preferences of the core trifluoromethyl-β-dicarbonyl scaffold, which can be extrapolated to understand the behavior of this compound. The solid-state packing can also be analyzed to understand intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal lattice.

Theoretical and Computational Investigations of 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and bonding of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one are of fundamental interest for understanding its reactivity and spectroscopic properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are well-suited for this purpose. A typical approach would involve geometry optimization of the molecule to find its lowest energy structure, followed by an analysis of its molecular orbitals and charge distribution.

Calculations would likely be performed using a functional such as B3LYP, which is known for its balance of accuracy and computational cost, paired with a basis set like 6-311+G(d,p) to adequately describe the electronic structure of this fluorinated compound.

Key insights from these calculations would include the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is expected to be localized primarily on the butoxy and enone moiety, indicating that this region is susceptible to electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the trifluoromethyl group and the carbonyl carbon, highlighting its electrophilic character and susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis would further elucidate the bonding by quantifying the charge distribution on each atom. The strong electron-withdrawing nature of the trifluoromethyl group is expected to induce a significant partial positive charge on the adjacent carbonyl carbon, enhancing its electrophilicity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify transition states and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For example, the reaction of this compound with a nucleophile, such as an amine or a thiol, could be modeled. DFT calculations would be employed to locate the structures of the reactants, intermediates, transition states, and products along the reaction coordinate. The intrinsic reaction coordinate (IRC) method would be used to confirm that the identified transition states connect the correct reactants and products.

These calculations would likely reveal that the reaction proceeds through a stepwise mechanism, involving the initial formation of a tetrahedral intermediate at the carbonyl carbon. The activation energy for this step would be influenced by the nature of the nucleophile and the solvent, which can be modeled using implicit or explicit solvent models. The strong electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, is expected to lead to a relatively low activation barrier for nucleophilic attack.

Table 2: Hypothetical Calculated Activation Energies for the Reaction with a Generic Nucleophile

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack on carbonyl carbon12.5
Proton transfer5.2
Elimination of butoxy group8.9

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The conformational flexibility of the butoxy group in this compound can significantly influence its reactivity and interactions with other molecules. Molecular mechanics (MM) and molecular dynamics (MD) simulations are ideal for exploring the conformational landscape of this molecule.

A systematic conformational search using a force field like MMFF94 would be performed to identify the low-energy conformers. This would involve rotating the dihedral angles of the butoxy chain and minimizing the energy of each resulting structure. The results would likely show several stable conformers corresponding to different arrangements of the butyl chain.

To understand the dynamic behavior of these conformers, MD simulations would be carried out. These simulations would model the motion of the atoms over time, providing insights into the transitions between different conformations and their relative populations at a given temperature. The resulting energy landscape would reveal the most stable conformations and the energy barriers separating them. It is expected that the extended, anti-periplanar conformation of the butoxy group would be among the most stable due to minimized steric hindrance.

Table 3: Hypothetical Relative Energies of Major Conformers of the Butoxy Group

ConformerDihedral Angle (O-C-C-C)Relative Energy (kcal/mol)
Anti180°0.0
Gauche (+)+60°0.8
Gauche (-)-60°0.8

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds. For this compound, the prediction of its NMR, IR, and UV-Vis spectra would be particularly useful.

The GIAO (Gauge-Including Atomic Orbital) method, typically within a DFT framework, would be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netrsc.orgnih.gov These predictions, when compared to experimental data, can help in the structural elucidation of the molecule. The calculated ¹⁹F NMR chemical shift is expected to be characteristic of a trifluoromethyl group adjacent to a carbonyl.

The vibrational frequencies and intensities for the IR spectrum would be calculated from the second derivatives of the energy with respect to the atomic positions. This would allow for the identification of key vibrational modes, such as the C=O and C=C stretching frequencies, which are sensitive to the electronic environment.

Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum. The main absorption band is expected to correspond to a π → π* transition within the enone system.

Reactivity profiles can also be predicted through the calculation of reactivity indices such as the Fukui function, which identifies the most reactive sites for nucleophilic and electrophilic attack, corroborating the insights from HOMO and LUMO analysis.

Table 4: Hypothetical Predicted Spectroscopic Data

SpectrumParameterPredicted Value
¹⁹F NMRChemical Shift (δ)-75 ppm
IRC=O Stretch (ν)1710 cm⁻¹
IRC=C Stretch (ν)1640 cm⁻¹
UV-Visλmax280 nm

Future Research Directions and Emerging Applications in 4 Butoxy 1,1,1 Trifluorobut 3 En 2 One Chemistry

Development of Novel Catalytic Transformations

Future research will likely focus on expanding the catalytic transformations of 4-Butoxy-1,1,1-trifluorobut-3-en-2-one. Building on the known reactivity of its close analog, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) (ETFBO), researchers are expected to explore a variety of catalytic systems to achieve novel and efficient molecular constructions.

Key areas of investigation will include asymmetric catalysis to introduce chirality, metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and organocatalysis for environmentally benign transformations. For instance, the thiazolium-catalyzed Stetter reaction, which has been successfully applied to ETFBO for the synthesis of 1,4-dicarbonyl compounds, presents a promising avenue for the butoxy derivative. researchgate.net The development of catalysts for enantioselective additions to the enone system will be a significant focus, enabling the synthesis of chiral fluorinated molecules.

Potential Catalytic Transformation Catalyst Type Potential Product Class Significance
Asymmetric Michael AdditionChiral Organocatalyst or Metal ComplexChiral β-substituted ketonesAccess to enantiopure fluorinated building blocks
Palladium-Catalyzed Cross-CouplingPalladium-Phosphine ComplexesArylated or Alkenylated EnonesConstruction of complex molecular architectures
Enantioselective HydrogenationChiral Metal Catalysts (e.g., Rh, Ru)Chiral Fluorinated AlcoholsSynthesis of valuable chiral synthons
[3+2] CycloadditionLewis Acids or OrganocatalystsTrifluoromethylated HeterocyclesAccess to medicinally relevant scaffolds

Exploration of Unconventional Reactivity Modes

Beyond its established reactivity as a Michael acceptor and a dienophile, future studies are anticipated to uncover unconventional reactivity modes of this compound. The interplay between the trifluoromethyl group and the enone functionality could lead to unexpected chemical behavior under specific reaction conditions.

Research into photochemical transformations, for example, could reveal novel cycloaddition pathways or rearrangement reactions. The use of radical initiators might also unlock new synthetic routes, taking advantage of the electron-withdrawing nature of the trifluoromethyl group. Investigating its behavior under high-pressure conditions or in unconventional solvent systems could also lead to the discovery of novel reaction pathways and products.

Design and Synthesis of New Fluorine-Containing Scaffolds

A major thrust of future research will be the utilization of this compound in the design and synthesis of novel fluorine-containing scaffolds. Its ability to act as a versatile precursor for trifluoromethyl-substituted heterocycles is a key area of interest. acs.org

The synthesis of pyrazoles, a class of heterocycles with significant medicinal and agrochemical applications, is a particularly promising direction. acs.orgrsc.orgnih.govmdpi.com By reacting this compound with various hydrazine (B178648) derivatives, a diverse library of trifluoromethyl-pyrazoles can be generated. nih.govresearchgate.net Furthermore, this building block can be employed in the synthesis of other important heterocyclic systems such as pyrimidines, pyridines, and isoxazoles. acs.org The synthesis of the anti-inflammatory drug Celebrex, which contains a trifluoromethyl-pyrazole core, highlights the potential of this approach. researchgate.netsemanticscholar.org

Target Scaffold Synthetic Strategy Potential Applications
Trifluoromethyl-pyrazolesCondensation with hydrazinesMedicinal Chemistry, Agrochemicals
Trifluoromethyl-pyridinesMulti-step synthesis involving cyclocondensationMaterials Science, Pharmaceuticals
Trifluoromethyl-substituted furans and thiophenesAddition-elimination followed by cyclizationOrganic Electronics, Drug Discovery
N-protected amino acidsReaction with amino acidsPeptide Synthesis

Interdisciplinary Applications in Materials Science and Medicinal Chemistry Research

The unique properties imparted by the trifluoromethyl group, such as enhanced thermal stability, lipophilicity, and metabolic stability, position this compound as a valuable tool in interdisciplinary research.

In materials science , the incorporation of fluorinated moieties can lead to materials with novel optical, electronic, and surface properties. Polymers and liquid crystals derived from this compound could exhibit enhanced performance characteristics.

In medicinal chemistry , the introduction of a trifluoromethyl group is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of drug candidates. acs.org The pyrazole (B372694) derivatives synthesized from this building block are of particular interest, as they have shown potent activity as antibacterial agents, including against drug-resistant strains like MRSA. rsc.orgmdpi.com Future research will likely focus on synthesizing and screening a wider range of derivatives for various therapeutic targets.

Sustainable and Scalable Synthesis Methodologies for Industrial Applications

For this compound to be widely adopted in industrial applications, the development of sustainable and scalable synthesis methodologies is crucial. Current methods often rely on reagents like trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, which can be costly and generate significant waste. patsnap.com

Future research will aim to develop greener synthetic routes. This could involve the use of more environmentally benign starting materials and catalysts, as well as the implementation of flow chemistry processes for improved efficiency and safety. A patented method for the synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from trifluoroacetic acid, a vinyl alkyl ether, and phosgene (B1210022) suggests a move towards more cost-effective and industrially viable processes. patsnap.com Another patented approach avoids the use of problematic vinyl ethers altogether. google.compatsnap.com The optimization of reaction conditions to minimize solvent usage and energy consumption will also be a key focus.

Q & A

Q. What are the established synthetic routes for preparing 4-butoxy-1,1,1-trifluorobut-3-en-2-one, and what experimental conditions are critical for high yields?

The compound can be synthesized via O,N-exchange reactions starting from 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one. For example, heating a mixture of the diethoxy precursor with sulfoximides (e.g., S,S-dimethylsulfoximide) in acetonitrile at 80–82°C for 24 hours in the presence of triethylamine yields 4-alkoxy-4-sulfoximido derivatives. Post-reaction purification involves solvent evaporation, chloroform extraction, and recrystallization from hexane:ethyl acetate (4:1) .

Q. How does this compound behave in nucleophilic addition or cyclization reactions?

This enone acts as a fluorinated synthon, mimicking γ-hydroxy-β-diketones. For instance, reactions with arylamines generate trifluoromethylated furan derivatives, while secondary amines produce dihydrofuranols. The stereoelectronic effects of the trifluoromethyl group and alkoxy substituent influence regioselectivity, favoring conjugate addition over carbonyl attack .

Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • ¹⁹F NMR : To confirm the presence and environment of trifluoromethyl groups.
  • ¹H NMR : To resolve alkoxy proton signals (δ ~3.5–4.5 ppm) and enone protons.
  • IR Spectroscopy : To identify carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
  • X-ray Crystallography : For unambiguous structural determination, particularly when hydrogen-bonding networks stabilize intermediates .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., amination vs. hydrolysis) be controlled during the functionalization of this compound?

Reaction outcomes depend on nucleophile strength and solvent polarity. For example:

  • Arylamines favor enaminone formation via 1,4-addition, while secondary amines lead to cyclic dihydrofuranols through intramolecular cyclization.
  • Hydrolysis can be suppressed by using anhydrous solvents and avoiding protic conditions. Triethylamine is often added to scavenge acids generated in situ .

Q. What strategies optimize the synthesis of trifluoromethylated heterocycles (e.g., pyrazoles, isoxazoles) from this compound?

Cyclocondensation with dinucleophiles (e.g., hydrazines, hydroxylamine) under microwave irradiation or reflux conditions enhances reaction efficiency. For instance:

  • Hydrazine derivatives react with the enone to form pyrazoles via [3+2] cycloaddition.
  • Solvent choice (e.g., ethanol for hydroxylamine) and stoichiometric control (1:1.1 ratio of enone to nucleophile) minimize side products. Yields typically range from 25–70% .

Q. How do steric and electronic effects of the butoxy group influence reactivity compared to shorter alkoxy chains (e.g., ethoxy)?

The butoxy group increases steric hindrance, slowing nucleophilic attack but enhancing stability of intermediates. Electronically, longer alkoxy chains donate less electron density to the carbonyl, reducing its electrophilicity. This trade-off requires careful optimization: ethoxy derivatives react faster but may form less stable products, while butoxy analogs offer better selectivity in multi-step syntheses .

Q. What methodologies address contradictions in reported reaction outcomes (e.g., unexpected cyclization vs. linear adducts)?

Systematic variation of reaction parameters (temperature, solvent, catalyst) and mechanistic studies (e.g., DFT calculations) can resolve discrepancies. For example, conflicting reports on amination products may arise from trace moisture or impurities in reagents. Controlled experiments with rigorously dried substrates and in situ monitoring (e.g., TLC or NMR) are recommended .

Methodological Considerations

  • Data Validation : Cross-reference NMR and HPLC data with computational models (e.g., Gaussian for ¹⁹F chemical shifts) to confirm structural assignments .
  • Scalability : Reactions in nonpolar solvents (e.g., toluene) enable easier scale-up and intermediate isolation without chromatography .
  • Safety : Handle fluorinated intermediates in fume hoods due to potential release of HF under acidic conditions .

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4-Butoxy-1,1,1-trifluorobut-3-en-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.